molecular formula C11H17N3O4 B10910541 methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate

methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B10910541
M. Wt: 255.27 g/mol
InChI Key: AHFTUBKJDLCJFW-UHFFFAOYSA-N
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Description

Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the nitro group and the ester functionality makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate typically involves the formation of the pyrazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent selection and temperature control are crucial factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted pyrazoles .

Scientific Research Applications

Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the active pyrazole moiety, which can then interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. The combination of the nitro group and the ester functionality also provides a versatile platform for chemical modifications .

Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

methyl 3-(3-nitro-5-propan-2-ylpyrazol-1-yl)butanoate

InChI

InChI=1S/C11H17N3O4/c1-7(2)9-6-10(14(16)17)12-13(9)8(3)5-11(15)18-4/h6-8H,5H2,1-4H3

InChI Key

AHFTUBKJDLCJFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1C(C)CC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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